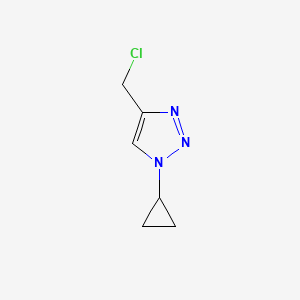

4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole is a heterocyclic organic compound that features a triazole ring substituted with a chloromethyl group and a cyclopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The chloromethyl group can be introduced through halomethylation reactions, where a chloromethylating agent such as chloromethyl methyl ether or chloromethyl chloroformate is used under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by chloromethylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.

Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

The major products formed from these reactions include substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Applications De Recherche Scientifique

Antibacterial Applications

Triazole derivatives, including 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole, have shown significant antibacterial properties. Studies indicate that various triazole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Ciprofloxacin Conjugates

A study on ciprofloxacin-tethered 1,2,3-triazole conjugates revealed that certain derivatives displayed enhanced antibacterial activity compared to the parent drug. For instance, compounds with specific substitutions demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Ciprofloxacin | 6.25 | E. coli, S. aureus |

| Triazole 4a | 3.12 | S. typhi |

| Triazole 4j | 0.78 | S. typhi |

Antifungal Applications

The antifungal potential of triazoles is well-documented; they are widely used in clinical settings as antifungal agents. Research indicates that triazole derivatives can inhibit fungal growth effectively.

Case Study: Antifungal Efficacy

In a comparative study involving various triazole derivatives against common fungal pathogens, compounds containing the triazole moiety exhibited significant antifungal activity. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring could enhance antifungal efficacy .

Anti-inflammatory Applications

Triazoles have also been investigated for their anti-inflammatory properties. Certain derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.

Case Study: COX Inhibition

Research has shown that some 1,2,4-triazole derivatives possess selective COX-2 inhibition capabilities with IC50 values indicating higher potency compared to traditional anti-inflammatory drugs like indomethacin . This suggests a promising avenue for developing new anti-inflammatory medications based on triazole scaffolds.

Anticancer Applications

The anticancer potential of triazoles is another significant area of research. Compounds like this compound have been explored for their ability to inhibit cancer cell proliferation.

Case Study: c-Met Inhibitors

Some studies highlight the role of triazole derivatives as c-Met inhibitors in cancer therapy. For example, compounds derived from triazoles have shown promising results in preclinical trials for treating various cancers such as non-small cell lung cancer and renal cell carcinoma . The ability to modulate pathways involved in tumor growth makes these compounds valuable in oncology research.

Mécanisme D'action

The mechanism of action of 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Cyclopropyl-1H-1,2,3-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

4-(Bromomethyl)-1-cyclopropyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group, which can undergo different substitution reactions.

4-(Methyl)-1-cyclopropyl-1H-1,2,3-triazole: Lacks the halogen, leading to reduced reactivity in nucleophilic substitution reactions.

Uniqueness

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and cyclopropyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial fields .

Activité Biologique

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole is a synthetic compound belonging to the 1,2,3-triazole class, which is characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structural features of this compound, particularly the cyclopropyl group and chloromethyl substituent, contribute to its potential therapeutic applications.

- Molecular Formula : C₅H₈ClN₃

- Molar Mass : Approximately 145.59 g/mol

The presence of the chloromethyl group allows for nucleophilic substitution reactions, potentially leading to various derivatives with enhanced biological activities.

Antifungal Activity

- Mechanism of Action : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death .

- Case Studies : Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antifungal effects against various pathogens. For instance, derivatives of triazole have been shown to be effective against resistant fungal strains .

Antibacterial Activity

- Spectrum of Activity : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria. Studies show that it can inhibit bacterial growth at lower concentrations compared to traditional antibiotics like ciprofloxacin .

- Research Findings : In a comparative study, triazole hybrids displayed enhanced antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with some derivatives showing up to nine times higher potency than ciprofloxacin .

Anticancer Activity

- Cell Line Studies : Various derivatives of this compound have been tested for their antiproliferative effects on cancer cell lines such as HCT116 and MCF-7. Notably, IC50 values as low as 0.6 µM have been reported for some derivatives .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell migration through pathways like Wnt signaling. Increased levels of reactive oxygen species (ROS) have also been observed following treatment with these compounds .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-(Chloromethyl)-1H-1,2,3-triazole | Contains chloromethyl group | Antifungal | Potentially effective against resistant strains |

| 4-Methyl-1H-1,2,3-triazole | Methyl substitution | Antibacterial | No chloroalkyl substituent |

| 5-Aryl-1H-1,2,3-triazoles | Aryl groups at position 5 | Anticancer | Varies based on aryl substitution |

The unique combination of a cyclopropyl group and a chloromethyl substituent in this compound may contribute to distinct biological activities not observed in other triazole derivatives.

Propriétés

IUPAC Name |

4-(chloromethyl)-1-cyclopropyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c7-3-5-4-10(9-8-5)6-1-2-6/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFJKICHUCJUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.